

A Technical Guide to the Key Chemical Identifiers of 2-(Ethoxymethyl)furan

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Compound of Interest

Compound Name: 2-(Ethoxymethyl)furan

Cat. No.: B1219279

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This document provides a comprehensive overview of the key chemical identifiers for **2-(Ethoxymethyl)furan**, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate clear identification and sourcing of this compound for laboratory and research purposes.

Core Chemical Identity

2-(Ethoxymethyl)furan is a furan derivative characterized by an ethoxymethyl substituent at the second position. Understanding its fundamental chemical identifiers is crucial for accurate documentation, database searching, and regulatory compliance. The primary identifier requested, the InChIKey, offers a unique, non-proprietary, and computer-readable string that represents the compound's structure.

Quantitative and Structural Identifiers

The following table summarizes the essential quantitative and structural data for **2-(Ethoxymethyl)furan**, compiled from various chemical databases and suppliers.

Identifier Type	Value
IUPAC Name	2-(ethoxymethyl)furan[1]
InChI	1S/C7H10O2/c1-2-8-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3[1]
InChIKey	BHGBNDNKYPEAAT-UHFFFAOYSA-N[1][2]
CAS Number	6270-56-0[1][3][4][5]
Molecular Formula	C7H10O2[3][4][5]
Molecular Weight	126.15 g/mol [3][4]
SMILES	CCOCC1=CC=CO1[3]

Methodology for Identifier Generation

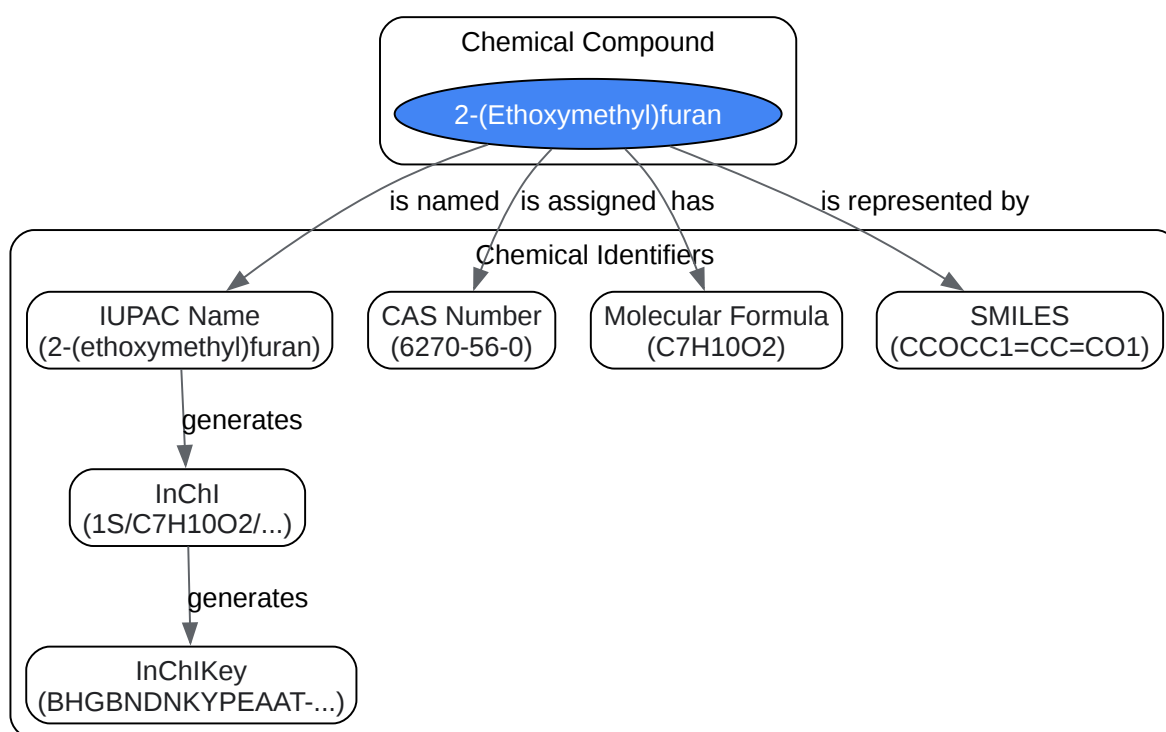
While detailed experimental protocols for the routine identification of a known compound like **2-(Ethoxymethyl)furan** are not typically published as standalone research, the generation of its identifiers relies on standardized computational and analytical methods:

- Spectroscopic Analysis (NMR, IR, MS): The structure of **2-(Ethoxymethyl)furan** is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine the arrangement of atoms, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to establish the molecular weight and fragmentation pattern.
- Algorithmic Generation of Identifiers:
 - The InChI and InChIKey are generated from a structural representation of the molecule using the official IUPAC InChI software. This algorithm creates a layered, canonical representation of the compound.
 - The SMILES string is another line notation that represents the structure of the molecule, and it can be generated by various chemical drawing software.
 - The CAS Number is assigned by the Chemical Abstracts Service (CAS) for unique identification in their database.

A brief synthesis protocol has been described where 2-furanmethanol is reacted with ethanol in the presence of a tin dioxide catalyst to yield **2-(ethoxymethyl)furan**[4].

Logical Relationship of Chemical Identifiers

The following diagram illustrates the hierarchical relationship between the common name of the compound and its various chemical identifiers. This workflow is fundamental in chemical informatics for ensuring the accurate and unambiguous identification of a chemical substance.



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Relationship between a chemical and its identifiers.

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